molecular formula C5H3ClN4 B160361 2-chloro-9H-purine CAS No. 1681-15-8

2-chloro-9H-purine

カタログ番号 B160361
CAS番号: 1681-15-8
分子量: 154.56 g/mol
InChIキー: JBMBVWROWJGFMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-9H-purine is a purine derivative . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of 2-chloro-9H-purine involves various methods. One method involves the enzymatic transglycosylation of 2,6-dichloropurine and 6-chloro-2-fluoropurine with uridine, thymidine, and 1-(β-D-arabinofuranosyl)-uracil as the pentofuranose donors . Another method involves the use of recombinant thermostable nucleoside phosphorylases from G. thermoglucosidasius or T. thermophilus as biocatalysts .


Molecular Structure Analysis

The molecular formula of 2-chloro-9H-purine is C5H3ClN4 . The InChI code is 1S/C5H3ClN4/c6-5-7-1-3-4 (10-5)9-2-8-3/h1-2H, (H,7,8,9,10) . The molecular weight is 154.56 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-9H-purine include a molecular weight of 154.56 g/mol, an XLogP3-AA of 1.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 154.0046238 g/mol, a monoisotopic mass of 154.0046238 g/mol, a topological polar surface area of 54.5 Ų, a heavy atom count of 10, and a formal charge of 0 .

科学的研究の応用

Anticancer Potential

Purine and pyrimidine heterocyclic compounds, including 2-chloro-9H-purine, have received attention recently due to their potential in targeting various cancers . The incorporation of the purine and pyrimidine rings in the synthesized derivatives has resulted in the development of potent anticancer molecules . These derivatives have shown significantly enhanced anticancer activities against targeted receptor proteins .

Apoptosis-Inducing Agents

2-chloro-9H-purine derivatives have been synthesized and investigated for their potential role as apoptosis-inducing agents in cancer cell lines . Preliminary data suggests that these compounds induce apoptosis in these cells .

Structure-Activity Relationship Studies

The structure-activity relationships of 2-chloro-9H-purine and its derivatives are being studied to understand the fragment or groups that are essential for the enhanced anticancer activities . This information is crucial for the development of more potent chemotherapeutic drug candidates .

Synthesis of Novel Compounds

2-chloro-9H-purine is used in the synthesis of novel compounds. For example, a series of 2,6,9-trisubstituted purine derivatives have been synthesized using 2-chloro-9H-purine . These compounds have shown promising antitumor activities .

Pharmacophore Modelling

2-chloro-9H-purine and its derivatives are used in pharmacophore modelling to identify the main structural requirements for their activity for each cancer cell line . This helps in the progression and development of synthesis of more potent chemotherapeutic drug candidates .

Development of New Therapeutic Strategies

The increasing research on purine and pyrimidine heterocyclic compounds, including 2-chloro-9H-purine, has led to the development of new alternative therapeutic strategies for drug design and discovery .

Safety And Hazards

The safety data sheets for 2-chloro-9H-purine recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

将来の方向性

Future research directions could involve the synthesis of 2-chloro-9H-purine derivatives and their potential role as apoptosis-inducing agents in cancer cell lines . Another direction could be the enzymatic synthesis of 2-chloropurine arabinonucleosides with chiral amino acid amides at C6 .

特性

IUPAC Name

2-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMBVWROWJGFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333967
Record name 2-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-9H-purine

CAS RN

1681-15-8
Record name 2-Chloropurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In preferred embodiments of the present invention, CldAdo is synthesized by employing acetyl chloride and benzyltriethylammonium nitrite (BTEA-NO2)-mediated diazotization/chloro-dediazoniation of 6-O-(2,4,6-triisopropylbenzenesulfonyl) (TiPBS) or 6-chloro derivatives that are readily obtained from dGuo. Non-aqueous diazotization/chloro-dediazoniation (acetyl chloride/benzyltriethylammonium nitrite) of 2, 2′b, or 5 gave the 2-chloropurine derivatives 3, 3′b, or 6, respectively. This new procedure for non-aqueous diazotization/chloro-dediazoniation27 (AcCl/BTEA-NO2/CH2Cl2/−5 to 0° C.) worked well for replacement of the 2-amino group of 2, 2′b, and 5 with chlorine to give 3a (89%), 3b (90%), 3′b (87%), 6a (95%), and 6b (91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
benzyltriethylammonium nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
BTEA-NO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine derivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
heptyloxy-3-(phenylmethoxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-6-chloropurine (Aldrich Chemical Co.) 11.2 g, 0.066 mol) hexamethyldisilazane (160 ml), and ammonium sulfate (1.09 g) is refluxed for 2.5 hours and then cooled, concentrated and pumped to dryness. The residue is dissolved in dry toluene (210 ml) and is treated with Hg(CN)2. The mixture is heated to 80° C. and a solution of 2-(chloromethoxy)-1-(heptyloxy)-3-(phenylmethoxy)propane (prepared from 1-(heptyloxy)-3-(phenylmethoxy)-2-propanol (19 g, 0.068 mol), paraformaldehyde (4 g) and dry HCl (g) in CH2Cl2 (160 ml) as described in the first part of Example 7, in toluene (210 ml) is added to the solution and heated to 80°-85° C. for 2.5 hours. The mixture is cooled, concentrated, and diluted with CH2Cl2 (1.0 L) and is allowed to stand overnight. The CH2Cl2 solution is filtered, washed with 30% KI, 10% potassium carbonate solution and water. The organic layer is dried and concentrated. The residue is chromatographed over silica gel column using a high pressure liquid chromatographic instrument (Waters Prep 500). The column is eluted with ethyl acetate and hexane (1:1) to give the condensation product (i.e., chloropurine drivative) (6.45 g) which is hydrolysed as follows.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
2-(chloromethoxy)-1-(heptyloxy)-3-(phenylmethoxy)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(heptyloxy)-3-(phenylmethoxy)-2-propanol
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-9H-purine
Reactant of Route 2
Reactant of Route 2
2-chloro-9H-purine
Reactant of Route 3
Reactant of Route 3
2-chloro-9H-purine
Reactant of Route 4
2-chloro-9H-purine
Reactant of Route 5
2-chloro-9H-purine
Reactant of Route 6
2-chloro-9H-purine

Q & A

Q1: What structural modifications to the 2-chloro-9H-purine scaffold led to significant improvements in anti-rhinovirus activity?

A1: Research indicates that the introduction of a 2-chloro substituent to the 9-benzyl-6-(dimethylamino)-9H-purine scaffold significantly enhanced anti-rhinovirus activity compared to unsubstituted counterparts []. Furthermore, incorporating small, lipophilic para substituents on the 6-anilino group in 6-anilino-9-benzyl-2-chloropurines also contributed to potent inhibition of rhinovirus serotype 1B []. These findings highlight the importance of specific structural modifications in modulating the antiviral activity of these compounds.

Q2: Did the researchers observe any variations in antiviral activity across different rhinovirus serotypes?

A2: Yes, while some 2-chloro-9H-purine derivatives showed promising activity against rhinovirus serotype 1B, further testing against a broader range of serotypes revealed variations in sensitivity []. For instance, compound 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (29) displayed a wide range of IC50 values (0.08 to 14 μM) across 18 tested rhinovirus serotypes, indicating that some serotypes were less susceptible to its antiviral effects []. This emphasizes the need to consider serotype-specific responses when developing antiviral therapies based on this scaffold.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。